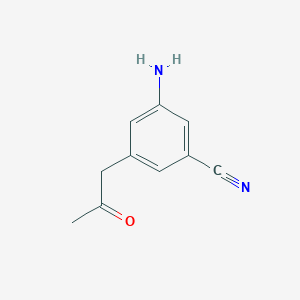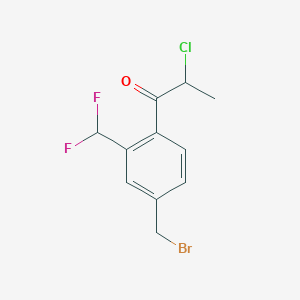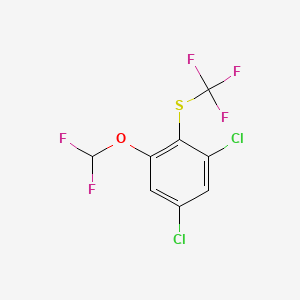![molecular formula C32H46N4O3 B14065868 Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a butanoic acid esterified with an ethyl group, and a phenoxy group substituted with a benzimidazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester typically involves multiple steps:
Formation of the benzimidazole derivative: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Substitution with the piperazine group: The benzimidazole derivative is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazine moiety.
Formation of the phenoxy group: The substituted benzimidazole is then reacted with 2,6-bis(1,1-dimethylethyl)phenol under basic conditions to form the phenoxy group.
Esterification: Finally, the phenoxy-substituted benzimidazole is esterified with butanoic acid and ethanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can occur at the ester and benzimidazole groups.
Substitution: The phenoxy and piperazine groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperazine groups.
Reduction: Reduced forms of the ester and benzimidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and piperazine groups are known to interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, methyl ester
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, propyl ester
Uniqueness
The ethyl ester derivative is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl and propyl counterparts, which may have different physical and chemical properties.
Propriétés
Formule moléculaire |
C32H46N4O3 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
ethyl 4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoate |
InChI |
InChI=1S/C32H46N4O3/c1-9-38-28(37)11-10-18-39-29-24(31(2,3)4)19-22(20-25(29)32(5,6)7)30-33-26-13-12-23(21-27(26)34-30)36-16-14-35(8)15-17-36/h12-13,19-21H,9-11,14-18H2,1-8H3,(H,33,34) |
Clé InChI |
OPDVNHZEXHIIGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















